molecular formula C8H7ClN2O2 B11265607 N-(2-chlorophenyl)ethanediamide

N-(2-chlorophenyl)ethanediamide

Cat. No.: B11265607
M. Wt: 198.60 g/mol
InChI Key: GRCLJSGAHGXXPB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)ethanediamide typically involves the reaction of 2-chloroaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 2-chloroaniline reacts with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate.

    Step 2: The intermediate is then reacted with ethylenediamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

N-(2-chlorophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorophenyl)ethanediamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and potential applications. This compound is unique due to its specific substitution pattern and the resulting chemical behavior.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N'-(2-chlorophenyl)oxamide

InChI

InChI=1S/C8H7ClN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13)

InChI Key

GRCLJSGAHGXXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N)Cl

Origin of Product

United States

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